![molecular formula C8H16ClN B13576110 rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride](/img/structure/B13576110.png)
rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride is a bicyclic amine compound with a unique structure that makes it of interest in various fields of scientific research. This compound is characterized by its bicyclo[3.2.1]octane framework, which provides a rigid and well-defined three-dimensional shape. The hydrochloride salt form enhances its solubility in water, making it easier to handle in laboratory settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride typically involves the following steps:
Formation of the bicyclic framework: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[3.2.1]octane structure.
Introduction of the amine group: The amine group can be introduced through various methods, such as reductive amination or nucleophilic substitution.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions can produce a variety of substituted amine derivatives.
Aplicaciones Científicas De Investigación
rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol hydrochloride
- rac-(1R,3S,4R,5S)-6-azabicyclo[3.2.1]octane-3,4-diol hydrochloride
Uniqueness
rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride is unique due to its specific stereochemistry and the presence of the amine group. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C8H16ClN |
|---|---|
Peso molecular |
161.67 g/mol |
Nombre IUPAC |
(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c9-8-5-6-2-1-3-7(8)4-6;/h6-8H,1-5,9H2;1H/t6-,7+,8-;/m1./s1 |
Clave InChI |
LTSKUZAFABOPLZ-ARIDFIBWSA-N |
SMILES isomérico |
C1C[C@@H]2C[C@H](C1)[C@@H](C2)N.Cl |
SMILES canónico |
C1CC2CC(C1)C(C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-6-yl)aceticacid](/img/structure/B13576039.png)
![6-methoxy-N-methyl-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}-1H-indole-2-carboxamide](/img/structure/B13576053.png)

![2-{Bicyclo[3.2.1]oct-2-en-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13576064.png)
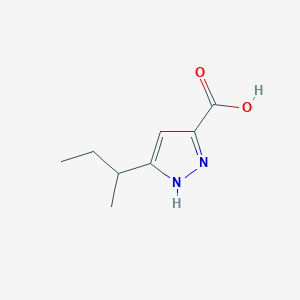
![N-[2-amino-2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-1,2-thiazole-4-carboxamidehydrochloride](/img/structure/B13576075.png)
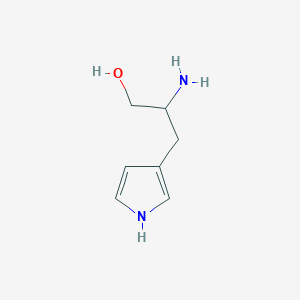
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylicaciddihydrochloride](/img/structure/B13576099.png)
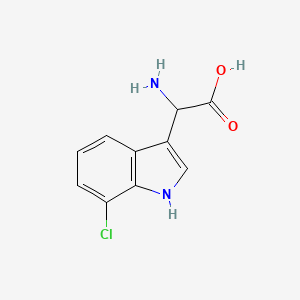
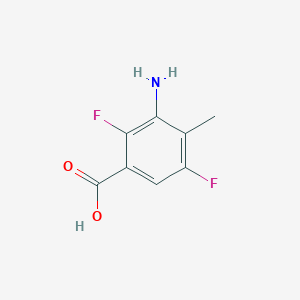
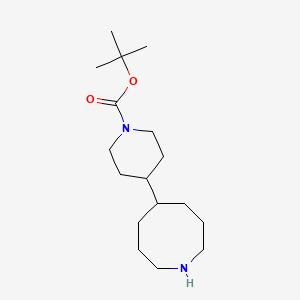

![4-Chloro-5-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B13576131.png)
